1,2,3-Thiadiazole-4-carboxamide
Description
Structure
2D Structure
Properties
IUPAC Name |
thiadiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWVNNCOIIHEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291837 | |
| Record name | 1,2,3-Thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-20-3 | |
| Record name | NSC78611 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1,2,3 Thiadiazole 4 Carboxamide and Its Derivatives
Established Synthetic Routes to the 1,2,3-Thiadiazole (B1210528) Core
The fundamental structure of the 1,2,3-thiadiazole ring can be assembled through several classical name reactions and cycloaddition strategies. These methods typically construct the S-N and S-C bonds necessary for the five-membered ring.
The Hurd-Mori synthesis is a cornerstone method for generating 1,2,3-thiadiazoles. wikipedia.org The classical approach involves the [4+1] cycloaddition of an activated hydrazone with thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The reaction proceeds by treating hydrazones, particularly those with an N-acyl or N-tosyl group, with thionyl chloride, which acts as the sulfur source and cyclizing agent. wikipedia.org
The general mechanism involves the reaction of a ketone with a hydrazine (B178648) derivative (e.g., semicarbazide (B1199961) or tosylhydrazide) to form a hydrazone intermediate. mdpi.com This intermediate then undergoes cyclization in the presence of excess thionyl chloride to yield the substituted 1,2,3-thiadiazole. mdpi.com The regioselectivity of the reaction can be influenced by the nature of the substituents on the starting materials. nih.gov
Variants and improvements to the Hurd-Mori reaction have been developed to enhance yields and expand its substrate scope. One notable variant involves a metal-free methodology where N-tosylhydrazones react with elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst, offering a practical and improved approach. organic-chemistry.org Another modification utilizes the reaction of tosylhydrazones with ammonium thiocyanate in ethanol at room temperature, providing very good yields under environmentally friendly conditions. organic-chemistry.org
Table 1: Examples of Hurd-Mori Synthesis and its Variants
| Starting Material (Hydrazone Precursor) | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazolyl-phenylethanone semicarbazone | SOCl₂ | 4-(pyrazol-1-yl)-5-phenyl-1,2,3-thiadiazole | Good to Excellent | mdpi.com |
| N-tosylhydrazone | Sulfur, TBAI | 4-Aryl-1,2,3-thiadiazole | Good | organic-chemistry.org |
| Ketone semicarbazone | SOCl₂ | 4,5-Disubstituted-1,2,3-thiadiazole | Not specified | mdpi.com |
The Wolff synthesis is one of the earliest methods for forming the 1,2,3-thiadiazole ring. thieme-connect.de This reaction involves the heterocyclization of α-diazo thiocarbonyl compounds. researchgate.net Typically, α-diazo ketones are reacted with a thionating agent to form an α-diazo thiocarbonyl intermediate, which then cyclizes to the 1,2,3-thiadiazole. thieme-connect.de
A variety of thionating agents can be employed, with Lawesson's reagent and phosphorus pentasulfide being common examples. thieme-connect.de The reaction's scope has been expanded due to improved methods for diazo-transfer reactions, making the requisite α-diazo carbonyl compounds more accessible. thieme-connect.de While initially thought to be limited to molecules with a rigid cis-diazo ketone geometry, it has been shown that some conformationally flexible diazo carbonyl compounds can also undergo successful cyclization. thieme-connect.de
The Pechmann synthesis, first reported in 1896, involves the reaction of a diazoalkane with a compound containing a carbon-sulfur double bond (C=S), such as an isothiocyanate. thieme-connect.deresearchgate.net This reaction is a type of 1,3-dipolar cycloaddition. For instance, the reaction of diazomethane with phenyl isothiocyanate yields N-phenyl-1,2,3-thiadiazol-5-amine as the sole product. thieme-connect.de The scope of the Pechmann reaction can be somewhat restricted; for example, methyl isothiocyanate does not readily react with diazomethane at room temperature. thieme-connect.de However, carbamoyl isothiocyanates have been shown to give moderate to good yields of substituted 1,2,3-thiadiazoles. thieme-connect.de
This category broadly encompasses [3+2] cycloaddition reactions, which are a powerful tool for constructing five-membered heterocyclic rings. academie-sciences.fr The Pechmann synthesis is a prime example of this approach. The reaction involves a three-atom component (the diazoalkane) reacting with an unsaturated bond (the C=S of the isothiocyanate or thioester) to form the cycloadduct. academie-sciences.fr The regioselectivity of these reactions is a key consideration, and it is often influenced by the electronic properties of the substituents on both the diazo compound and the dipolarophile. researchgate.net For example, the reaction of aryl sulphonyl-substituted sulfines with diazomethane leads to an unstable Δ³-1,3,4-thiadiazole 1-oxide, which then rearranges to the more stable 1,2,3-thiadiazole. nih.gov
The 1,2,3-thiadiazole ring can also be synthesized through the rearrangement or transformation of other sulfur-containing heterocycles. These reactions often involve ring-opening of a starting heterocycle followed by a new ring-closure event to form the thermodynamically stable 1,2,3-thiadiazole system. For instance, the chemistry of 1,2,3-dithiazoles has been explored for the construction of new heterocyclic systems via ring transformation. arkat-usa.org These transformations can be initiated by nucleophilic attack on the dithiazole ring, leading to a ring-opened intermediate that can subsequently cyclize to form a different heterocycle. arkat-usa.org While less common than direct synthesis methods, ring transformations provide an alternative pathway to access unique thiadiazole structures.
Strategies for Carboxamide Formation at the 4-Position
Once the 1,2,3-thiadiazole core is established, the carboxamide group must be introduced at the C4 position. This is typically achieved by starting with a precursor that already contains a suitable functional group at the 4-position, such as a carboxylic acid or a nitrile, which can then be converted to the desired amide.
A direct method involves the synthesis of 1,2,3-thiadiazole-4-carboxylic acid, which can then be coupled with an appropriate amine using standard peptide coupling reagents. The starting 1,2,3-thiadiazole-4-carboxylic acid hydrazide is a key intermediate. For example, a new N-1,2,3-triazol-1-yl-1,2,3-thiadiazol-4-carboxamide was synthesized via the condensation of 1,2,3-thiadiazole-4-carboxylic acid hydrazide with an open-chain form of 4-acetyl-1,2,3-triazolium-5-olate. aip.org
Another common strategy is the hydrolysis of a 4-cyano-1,2,3-thiadiazole derivative to the corresponding carboxamide. The reaction conditions for this hydrolysis must be carefully controlled to avoid further hydrolysis to the carboxylic acid. Alternatively, the 4-carboxylic acid can be converted to an acid chloride, which then reacts readily with an amine to form the carboxamide.
The synthesis of various 1,2,3-thiadiazole carboxamide derivatives has been reported, highlighting the versatility of this functional group in medicinal chemistry. mdpi.com For instance, substituted phenyl acrylamide 1,2,3-thiadiazole derivatives have been synthesized in high yields. mdpi.com
Table 2: Summary of Carboxamide Formation Strategies
| Precursor at 4-Position | Reagents/Method | Product | Reference |
|---|---|---|---|
| Carboxylic acid hydrazide | Condensation with an amine precursor | N-substituted-1,2,3-thiadiazole-4-carboxamide | aip.org |
| Carboxylic acid | Amine, coupling agents (e.g., DCC, EDC) | N-substituted-1,2,3-thiadiazole-4-carboxamide | General Method |
| Carboxylic acid | Thionyl chloride, then amine | N-substituted-1,2,3-thiadiazole-4-carboxamide | General Method |
Reactions of 1,2,3-Thiadiazole-4-carbonyl Chloride with Amines
A common and direct method for the synthesis of 1,2,3-thiadiazole-4-carboxamides involves the reaction of 1,2,3-thiadiazole-4-carbonyl chloride with a variety of primary and secondary amines. This acylation reaction is a fundamental transformation in organic chemistry and provides a straightforward route to N-substituted carboxamides.
The process begins with the preparation of the 1,2,3-thiadiazole-4-carbonyl chloride. This is typically achieved by treating 1,2,3-thiadiazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.commdpi.com The resulting acid chloride is a reactive intermediate that readily undergoes nucleophilic attack by an amine.
In a typical procedure, the 1,2,3-thiadiazole-4-carbonyl chloride is dissolved in an appropriate aprotic solvent, and the desired amine is added, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred, usually at room temperature or with gentle heating, to drive the reaction to completion. The resulting 1,2,3-thiadiazole-4-carboxamide can then be isolated and purified using standard techniques such as crystallization or chromatography. google.com
This methodology has been successfully employed to synthesize a variety of N-substituted 1,2,3-thiadiazole-4-carboxamides, including those with complex amine components. For instance, the reaction of 1,2,3-thiadiazole-4-carbonyl chloride with 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline has been reported to yield the corresponding carboxamide derivative. google.com
Conversion of Carboxylic Acid to Carboxamide via Standard Amide Formation Techniques
Another versatile approach for the synthesis of 1,2,3-thiadiazole-4-carboxamides is the direct conversion of 1,2,3-thiadiazole-4-carboxylic acid to the corresponding amide without the isolation of the acid chloride intermediate. This is accomplished using a variety of standard amide formation techniques that employ coupling reagents to activate the carboxylic acid.
Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These reagents react with the carboxylic acid to form an activated intermediate, which is then susceptible to nucleophilic attack by an amine.
The general procedure involves dissolving the 1,2,3-thiadiazole-4-carboxylic acid, the desired amine, and the coupling reagents in a suitable solvent. The reaction is typically carried out at room temperature and monitored until completion. The choice of solvent and reaction conditions can be optimized to maximize the yield and purity of the final product. This method is particularly useful for the synthesis of sensitive or complex carboxamides where the use of harsh reagents like thionyl chloride is not desirable.
Multi-component Reactions (e.g., Ugi Reaction for this compound Scaffolds)
Multi-component reactions (MCRs), such as the Ugi reaction, offer an efficient and atom-economical approach to the synthesis of complex molecules, including this compound scaffolds. nih.govtcichemicals.comnih.gov The Ugi four-component reaction (Ugi-4CR) involves the combination of an aldehyde or ketone, a primary amine, an isocyanide, and a carboxylic acid to produce an α-acylaminocarboxamide derivative in a single step. tcichemicals.comnih.gov
To synthesize this compound derivatives using this method, 1,2,3-thiadiazole-4-carboxylic acid can be used as the carboxylic acid component in the Ugi reaction. The other three components—an aldehyde, an amine, and an isocyanide—can be varied to introduce a wide range of substituents onto the final product. nih.gov This one-pot reaction is highly versatile and allows for the rapid generation of a library of diverse this compound analogues. nih.govresearchgate.net
The reaction is typically carried out in a suitable solvent, such as methanol, at room temperature. The four components are mixed together, and the reaction proceeds to completion, often within a short period. The resulting product can then be isolated and purified. The Ugi reaction is considered a green and rapid method for lead derivation in drug discovery and pesticide development. nih.gov
Synthesis of Substituted this compound Analogues
The biological activity of 1,2,3-thiadiazole-4-carboxamides can be significantly influenced by the nature and position of substituents on both the thiadiazole ring and the carboxamide nitrogen. Consequently, considerable research has focused on the synthesis of a variety of substituted analogues.
N-Substituted Carboxamides
The synthesis of N-substituted 1,2,3-thiadiazole-4-carboxamides is readily achieved through the reaction of 1,2,3-thiadiazole-4-carbonyl chloride with a diverse range of primary and secondary amines, as previously described. This method allows for the introduction of a wide array of functional groups at the nitrogen atom of the carboxamide. The choice of the amine reactant is crucial in determining the physicochemical properties and biological activity of the final compound.
| Amine Reactant | Resulting N-Substituted Carboxamide |
| Ammonia | This compound |
| Methylamine | N-Methyl-1,2,3-thiadiazole-4-carboxamide |
| Aniline | N-Phenyl-1,2,3-thiadiazole-4-carboxamide |
| Morpholine | 4-(1,2,3-Thiadiazole-4-carbonyl)morpholine |
| 4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline | 4-Amino-6,7-dimethoxy-2-[4-(1,2,3-thiadiazole-4-carbonyl)piperazin-1-yl]-quinazoline google.com |
Aryl and Haloalkyl Substituted Thiadiazole Carboxamide Derivatives
The introduction of aryl and haloalkyl substituents onto the 1,2,3-thiadiazole ring can also modulate the biological properties of the resulting carboxamides. These substitutions can be incorporated by starting with an appropriately substituted precursor. For example, the synthesis of 5-aryl-1,2,3-thiadiazole-4-carboxylic acids can be achieved through various synthetic routes, which can then be converted to the corresponding carboxamides.
One common method for the synthesis of 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori synthesis, which involves the reaction of N-tosylhydrazones with sulfur. mdpi.comisres.org By using an N-tosylhydrazone derived from an aryl ketone, a 4-aryl-1,2,3-thiadiazole can be obtained. This can then be further functionalized to introduce the carboxamide group at the 5-position.
| Substituent on Thiadiazole Ring | Example Derivative |
| Phenyl | N-Alkyl-5-phenyl-1,2,3-thiadiazole-4-carboxamide |
| 4-Chlorophenyl | N-Alkyl-5-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide |
| Trifluoromethyl | N-Alkyl-5-(trifluoromethyl)-1,2,3-thiadiazole-4-carboxamide |
Fluoro and Difluoro Substituted Phenyl Moieties in 1,2,3-Thiadiazole Carboxamides
The incorporation of fluorine atoms into organic molecules can have a profound effect on their biological activity, often leading to enhanced potency and metabolic stability. In the context of 1,2,3-thiadiazole carboxamides, the introduction of fluoro and difluoro substituted phenyl moieties has been shown to significantly enhance their aphicidal potential. mdpi.com
The synthesis of these compounds typically involves the use of starting materials that already contain the desired fluorinated phenyl group. For example, a fluorinated benzaldehyde or acetophenone can be used to prepare the corresponding N-tosylhydrazone, which is then cyclized to form the fluorinated 1,2,3-thiadiazole ring. mdpi.com Subsequent conversion of a functional group on the thiadiazole ring to a carboxamide allows for the synthesis of the target compounds.
Research has shown that 1,2,3-thiadiazole carboxamide analogues with fluoro or difluoro groups on the phenyl moiety exhibit significantly higher aphicidal activity compared to their non-fluorinated or methyl-substituted counterparts. mdpi.com For instance, certain Eβf 1,2,3-thiadiazole carboxamides with fluoro or difluoro substituted phenyl groups displayed notable LC₅₀ values against aphids. mdpi.com
| Phenyl Moiety Substitution | Observed Effect on Aphicidal Activity |
| Fluoro | Enhanced |
| Difluoro | Enhanced |
| Methyl | Lowered |
Thiadiazole Carboxamide Hybrids with Other Heterocycles
The synthesis of hybrid molecules incorporating the this compound scaffold with other heterocyclic systems is a key strategy for developing new compounds. This molecular hybridization aims to combine the structural features of different heterocyclic rings, such as pyrazoles, triazoles, and thiazoles, to create novel chemical entities.
One prominent method for creating these hybrids involves multi-step synthesis. For instance, pyrazolyl-1,2,3-thiadiazole scaffolds have been constructed using the Hurd-Mori cyclization reaction. In this approach, pyrazolyl-phenylethanones are reacted with semicarbazide to form a semicarbazone intermediate. This intermediate is then cyclized using thionyl chloride to yield the substituted 1,2,3-thiadiazole fused with a pyrazole (B372694) moiety.
Another strategy involves the 1,3-dipolar cycloaddition reaction. This method is utilized in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives containing a 1,2,3-triazole moiety, where an in-situ generated nitrilimine undergoes cycloaddition to the C=S double bond of a carbodithioate precursor. mdpi.com While this example pertains to the 1,3,4-isomer, the principle can be adapted for the synthesis of 1,2,3-thiadiazole hybrids.
The table below summarizes synthetic approaches for creating hybrids of thiadiazoles with other heterocycles. While not all examples are specific to the this compound core, they illustrate the general methodologies employed in the field.
Table 1: Synthetic Methodologies for Thiadiazole-Heterocycle Hybrids
| Heterocyclic Partner | Synthetic Method | Key Reagents | Thiadiazole Isomer |
|---|---|---|---|
| Pyrazole | Hurd-Mori Cyclization | Semicarbazide, Thionyl Chloride | 1,2,3-Thiadiazole |
| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | Hydrazonoyl Halides, Carbodithioate | 1,3,4-Thiadiazole |
| Thiazole (B1198619) | Hantzsch Thiazole Synthesis | α-haloketones, Thioamides | 1,3,4-Thiadiazole |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. Ultrasonic-assisted synthesis is a notable green technique that has been successfully employed for synthesizing thiadiazole derivatives.
Ultrasound irradiation enhances chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.
Key advantages of ultrasonic-assisted synthesis include:
Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes.
Increased Yields: The enhanced reaction rates and improved mixing often lead to higher product yields. arabjchem.org
Higher Purity: The shorter reaction times can minimize the formation of side products, resulting in a cleaner reaction profile and simpler purification.
Energy Efficiency: Ultrasound is a more energy-efficient method compared to traditional refluxing.
Milder Conditions: Many reactions can be carried out at lower temperatures, preserving thermally sensitive functional groups.
For the synthesis of 1,2,3-thiadiazoles, ultrasonic irradiation can be applied to the Hurd-Mori reaction or its modern variations. wikipedia.org The use of ultrasound can facilitate the cyclization step, potentially leading to improved yields and shorter processing times compared to conventional thermal methods.
Table 2: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis of Triazole-Thiazole Hybrids
| Parameter | Conventional Method | Ultrasonic-Assisted Method |
|---|---|---|
| Reaction Time | 10 - 36 hours | 30 - 80 minutes |
| Product Yield | Moderate (e.g., <60%) | High (e.g., 65-89%) |
| Temperature | Often requires reflux | 45 - 60°C |
| Energy Consumption | High | Low |
| Solvent Use | Often requires high-boiling point solvents | Can often use greener solvents |
Data derived from synthesis of related triazole derivatives and triazole-thiazole hybrids. arabjchem.orgpharmtech.com
Optimization of Synthetic Routes for Large-Scale Production of this compound
Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production requires a systematic optimization of the entire synthetic route. gd3services.com This process, often referred to as scale-up, involves addressing challenges related to safety, cost-effectiveness, robustness, and regulatory compliance.
The primary goal is to develop a process that is not only efficient but also safe and reproducible on a multi-kilogram or larger scale. gd3services.com Key considerations in the optimization and scale-up process include:
Route Scouting: Evaluating and selecting the most efficient and economical synthetic pathway. This may involve redesigning the initial laboratory route to avoid hazardous reagents (e.g., carbon monoxide, certain alkylating agents), costly starting materials, or complex purification steps like column chromatography. gd3services.comasianpharmtech.com
Parameter Optimization: Fine-tuning critical process parameters such as temperature, pressure, reaction time, and agitation speed. labmanager.com Techniques like Design of Experiments (DoE) are often employed to systematically identify the optimal conditions that maximize yield and purity while ensuring process stability. labmanager.com
Reagent and Solvent Selection: Replacing expensive or hazardous reagents and solvents with safer, more cost-effective, and environmentally benign alternatives. The choice of solvent is critical as it affects reaction kinetics, solubility, and the ease of product isolation.
Heat and Mass Transfer: Managing heat transfer becomes crucial on a large scale. Exothermic reactions that are easily controlled in the lab can pose significant safety risks in large reactors if not properly managed. helgroup.com Similarly, efficient mixing is essential to ensure homogeneity and consistent reaction outcomes. nih.gov
Work-up and Isolation: Developing robust and scalable procedures for product isolation and purification. This often involves moving from chromatographic methods to crystallization, precipitation, or extraction to handle large volumes efficiently. asianpharmtech.com
Process Safety Analysis: Conducting a thorough Process Hazard Analysis (PHA) to identify and mitigate potential safety risks associated with the scaled-up process, including thermal runaway, pressure buildup, and handling of hazardous materials. helgroup.com
For the synthesis of this compound, a key step for optimization would be the Hurd-Mori reaction. wikipedia.org Optimization might involve investigating alternative cyclizing agents to thionyl chloride, exploring different solvent systems, and precisely controlling the reaction temperature to minimize side-product formation. The nature of substituents on the starting hydrazone can also significantly impact reaction success, with electron-withdrawing groups sometimes leading to superior yields.
Table 3: Key Parameters for Optimization in Large-Scale Synthesis
| Parameter Category | Specific Factors to Optimize | Goal |
|---|---|---|
| Reaction Conditions | Temperature, Pressure, Agitation Speed, Dosing Rate | Maximize yield, minimize impurities, ensure safety |
| Raw Materials | Purity of Starting Materials, Choice of Reagents & Catalysts | Reduce cost, improve process robustness, minimize waste |
| Solvent System | Solvent Type, Solvent Volume | Improve reaction rate, facilitate product isolation, enhance safety |
| Process Control | Online Monitoring (e.g., PAT), pH Control | Ensure batch-to-batch consistency, allow for real-time adjustments |
| Downstream Processing | Crystallization Conditions, Filtration, Drying | Achieve desired purity and physical form, maximize recovery |
Chemical Reactivity and Transformation Pathways of 1,2,3 Thiadiazole 4 Carboxamide Scaffolds
Functionalization Reactions of the 1,2,3-Thiadiazole-4-carboxamide Ring System
The this compound scaffold can undergo various functionalization reactions that modify the core structure without cleaving the heterocyclic ring. These reactions are crucial for synthesizing a diverse library of derivatives. The carboxamide functional group itself can be a key site for modification. For instance, simple hydrolysis can convert the carboxamide to a carboxylic acid, which can then be esterified with various alcohols to produce a range of ester derivatives. mdpi.com
The ring system can also be functionalized through multi-component reactions. The Ugi four-component reaction (U-4CR) has been utilized to create complex derivatives. In this approach, an amine and an aldehyde first form an imine intermediate, which then reacts with the 1,2,3-thiadiazole (B1210528) (acting as the acid component) and an isocyanide to yield highly substituted thiadiazole derivatives. mdpi.com
Furthermore, the 1,2,3-thiadiazole ring can participate in substitution reactions. Both electrophilic and nucleophilic substitutions are possible, typically occurring at the nitrogen and sulfur atoms. The specific conditions and reagents used will determine the position and nature of the functional group introduced.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Hydrolysis & Esterification | 1. Hydrolysis (e.g., acid/base) 2. Esterification (various alcohols) | 1,2,3-Thiadiazole-4-carboxylic acid, followed by corresponding esters | mdpi.com |
| Ugi Four-Component Reaction | Amine, Aldehyde, Isocyanide | Substituted 5-methyl-1,2,3-thiadiazole-4-carboxamide derivatives | mdpi.com |
| Substitution Reactions | Halogens, Alkylating agents | Substituted 1,2,3-thiadiazoles |
Ring Cleavage Reactions of 1,2,3-Thiadiazoles
A defining characteristic of the 1,2,3-thiadiazole system is its propensity to undergo ring-cleavage reactions, often with the extrusion of molecular nitrogen (N₂). This process generates highly reactive intermediates that can be trapped or can undergo further transformations. The cleavage can be initiated through thermal, photochemical, or chemical means. researchgate.net The initial step is often considered a reversible ring-opening to an α-diazothione intermediate through a Dimroth-type equilibrium. researchgate.net
When subjected to high temperatures, 1,2,3-thiadiazoles undergo thermal decomposition, leading to the loss of dinitrogen. researchgate.net This denitrogenation process is a key pathway that generates various reactive species. The primary intermediate formed upon heating is believed to be a thiirene, which is a three-membered ring containing a sulfur atom. Thiirenes are generally unstable and can further decompose or rearrange to form alkynes and elemental sulfur. The specific products depend on the substitution pattern of the original thiadiazole and the reaction conditions.
| Decomposition Pathway | Initiator | Key Intermediate | Final Products | Reference |
| Thermal Decomposition | High Temperature | Thiirene | Alkynes, Sulfur | researchgate.net |
Irradiation with light provides an alternative route for the decomposition of 1,2,3-thiadiazoles. researchgate.net Similar to thermal decomposition, photochemical pathways typically involve the extrusion of nitrogen gas. The photolysis of 1,2,3-thiadiazoles can lead to the formation of thioketenes as primary products. This process is thought to proceed through an excited state of the α-diazothione intermediate. The resulting thioketenes are themselves reactive and can participate in subsequent reactions, such as cycloadditions or reactions with nucleophiles.
| Decomposition Pathway | Initiator | Key Intermediate | Primary Product | Reference |
| Photochemical Decomposition | Irradiation (Light) | α-diazothione (excited state) | Thioketene | researchgate.net |
The 1,2,3-thiadiazole ring is susceptible to cleavage under basic conditions, particularly with strong bases like organolithium reagents. researchgate.net For 1,2,3-thiadiazoles that are unsubstituted at the 5-position, treatment with a strong base such as n-butyllithium (nBuLi) at low temperatures (e.g., -60°C) results in the cleavage of the ring. researchgate.net This reaction proceeds with the evolution of nitrogen gas and the formation of a lithium alkynethiolate intermediate. researchgate.nettandfonline.com This highly reactive intermediate can then be trapped by various electrophiles, such as alkyl halides (e.g., methyl iodide), to afford 1-alkynyl thioethers. researchgate.net This method provides a useful synthetic route to these compounds, though the harsh conditions can limit its application. researchgate.net
| Base | Conditions | Intermediate | Product upon Electrophilic Trapping | Reference |
| n-Butyllithium (nBuLi) | Low temperature (-60°C) | Lithium alkynethiolate | 1-Alkynyl thioether | researchgate.net |
| Other strong bases (Sodamide, Potassium t-butoxide) | Varies | Alkali metal alkynethiolate | 1-Alkynyl thioether | researchgate.net |
Rearrangement Reactions of this compound Derivatives
In addition to fragmentation, the 1,2,3-thiadiazole ring system can undergo rearrangement reactions to form other more stable heterocyclic structures. These transformations often proceed through ring-opening and subsequent recyclization pathways.
A significant rearrangement of the 1,2,3-thiadiazole scaffold is its conversion into 1,2,3-triazole derivatives. A common example of this transformation is the Dimroth rearrangement. researchgate.net This process typically involves the isomerization of a 1,2,3-thiadiazole into a 5-mercapto-1,2,3-triazole. researchgate.net For instance, 5-amino-1,2,3-thiadiazoles can rearrange to 5-mercapto-1,2,3-triazoles, which can then be alkylated in situ to yield various triazole derivatives. researchgate.net
Another synthetic strategy involves a multi-step sequence where a 1,2,3-thiadiazole derivative is converted to an intermediate that subsequently cyclizes to a triazole. For example, a 1,2,3-thiadiazole acetanilide (B955) derivative, formed from the corresponding carboxylate, can react with an isothiocyanate. The resulting product can then be cyclized under alkaline conditions to form a 1,2,4-triazole (B32235) ring bearing the 1,2,3-thiadiazole substituent. mdpi.com
| Starting Material | Reaction Type | Key Intermediate | Final Product | Reference |
| 5-Amino-1,2,3-thiadiazoles | Dimroth Rearrangement | 5-Mercapto-1,2,3-triazole | 5-(Alkylsulfanyl)-1,2,3-triazoles | researchgate.net |
| 1,2,3-Thiadiazole acetanilide derivative | Reaction with isothiocyanate, then cyclization | Isothiocyanic ester | 1,2,4-Triazole with 1,2,3-thiadiazole substituent | mdpi.com |
Intramolecular Cycloaddition Reactions
While intermolecular cycloadditions are a cornerstone for synthesizing the 1,2,3-thiadiazole ring itself, the subsequent intramolecular cycloaddition of the formed this compound scaffold is a less common but powerful strategy for building fused heterocyclic systems. These reactions often proceed via the transformation of a substituent on the thiadiazole ring, which then participates in a cyclization event.
A key example involves the conversion of a 1,2,3-thiadiazole-5-carboxylate scaffold into a fused 1,2,4-triazole system. The process begins with the hydrazinolysis of the ester group to form a hydrazide derivative (an acetanilide). This intermediate is then reacted with a substituted isothiocyanate. Under alkaline conditions, the resulting isothiocyanic ester undergoes an intramolecular cyclization to form a 1,2,4-triazole ring fused with the 1,2,3-thiadiazole substituent. mdpi.com This transformation highlights how the carboxamide-related functionality can be manipulated to achieve complex intramolecular reactions.
Another approach involves the synthesis of pyrrolo[2,3-d] mdpi.comCurrent time information in Bangalore, IN.wikipedia.orgthiadiazole-6-carboxylates. nih.gov This strategy employs the Hurd-Mori reaction on a pyrrolidine (B122466) precursor to form the fused thiadiazole ring. The success of this intramolecular cyclization is highly dependent on the nature of the nitrogen-protecting group on the pyrrolidine ring. Electron-withdrawing groups, such as methyl carbamate, provide superior yields compared to electron-donating alkyl groups, which result in poor conversion. nih.gov This demonstrates the subtle electronic effects that govern the feasibility of such intramolecular cyclizations.
The reaction of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with a strong base like organolithium compounds can lead to ring cleavage, forming an alkalimetal alkynethiolate. cdnsciencepub.com While this is a ring-opening reaction, subsequent reaction with an appropriate electrophile can lead to novel structures, and if the electrophilic site is within the same molecule, it could lead to an intramolecular cyclization pathway.
| Starting Material | Reagents | Product Type | Key Transformation |
| 1,2,3-Thiadiazole-5-carboxylate | 1. N₂H₄·H₂O 2. R-NCS 3. Alkaline conditions | Fused 1,2,4-triazole | Cyclization of isothiocyanic ester intermediate |
| N-protected pyrrolidine precursor | Thionyl chloride (Hurd-Mori reaction) | Pyrrolo[2,3-d] mdpi.comCurrent time information in Bangalore, IN.wikipedia.orgthiadiazole-6-carboxylate | Intramolecular cyclization to form fused thiadiazole ring |
| 1,2,3-Thiadiazole (unsubstituted at C5) | Strong base (e.g., organolithium) | Alkalimetal alkynethiolate | Ring cleavage with evolution of nitrogen |
Reactivity of Active Methylene (B1212753) Groups in Thioamide Precursors for 1,2,3-Thiadiazoles
The Hurd-Mori reaction is a classic and versatile method for the synthesis of the 1,2,3-thiadiazole ring, and it fundamentally relies on the reactivity of an active methylene group in the precursor molecule. wikipedia.orgisres.org An active methylene group is a CH₂ group flanked by two electron-withdrawing groups, making its protons acidic and the carbon nucleophilic. In the context of 1,2,3-thiadiazole synthesis, the precursor is typically a ketone with an α-methylene group.
The general synthetic pathway proceeds in two main steps:
Formation of a Hydrazone: A ketone containing an α-methylene group is reacted with a hydrazine (B178648) derivative, such as semicarbazide (B1199961) or N-tosylhydrazine, to form the corresponding semicarbazone or N-tosylhydrazone. mdpi.comresearchgate.net This reaction converts the ketone's carbonyl group into a C=N bond, setting the stage for cyclization.
Cyclization with Thionyl Chloride: The hydrazone intermediate is then treated with thionyl chloride (SOCl₂). mdpi.comresearchgate.net The thionyl chloride reacts with the hydrazone in a complex mechanism that results in the formation of the five-membered 1,2,3-thiadiazole ring through the incorporation of a sulfur atom and subsequent elimination of other fragments.
This methodology has been successfully applied to a wide range of ketones bearing active methylene groups to generate diverse 1,2,3-thiadiazole derivatives. researchgate.net For instance, various pyrazolyl-phenylethanones have been converted into their corresponding semicarbazones, which are then cyclized with thionyl chloride to yield pyrazolyl-1,2,3-thiadiazole scaffolds in good to excellent yields. mdpi.com Similarly, semicarbazone intermediates derived from natural products like 2-oxoallobetulin have been cyclized to the corresponding thiadiazole. mdpi.com
The following table summarizes various active methylene precursors and their transformation into 1,2,3-thiadiazole derivatives via the Hurd-Mori synthesis.
| Active Methylene Precursor (Ketone) | Hydrazine Derivative | Intermediate | Resulting 1,2,3-Thiadiazole Product |
| Pyrazolyl-phenylethanones | Semicarbazide | Semicarbazone | Substituted pyrazolyl-1,2,3-thiadiazoles |
| 2-Oxoallobetulin | Semicarbazide HCl | Semicarbazone | Thia-diazole-fused allobetulin |
| Acetophenone derivatives | Thiosemicarbazide | Thiosemicarbazone | Phenyl-1,2,3-thiadiazole derivatives |
| N-Tosylhydrazones | (Sulfur source) | - | Substituted aryl 1,2,3-thiadiazoles |
An improved, metal-free Hurd-Mori approach involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), to produce substituted aryl 1,2,3-thiadiazoles in high yields. mdpi.comorganic-chemistry.org This highlights the ongoing development and refinement of syntheses that rely on the inherent reactivity of active methylene precursors.
Computational Chemistry and Theoretical Investigations of 1,2,3 Thiadiazole 4 Carboxamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for the theoretical study of 1,2,3-thiadiazole (B1210528) derivatives, providing a balance between computational cost and accuracy. These calculations allow for the detailed exploration of the molecule's geometric and electronic landscape.
Optimization of Molecular Geometry and Conformational Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 1,2,3-thiadiazole-4-carboxamide. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For similar thiadiazole derivatives, studies have shown that the thiadiazole ring is essentially planar. acs.org Conformational analysis, also performed using DFT, investigates the different spatial arrangements of the molecule (conformers) and their relative energies. For instance, the rotational barrier around the bond connecting the carboxamide group to the thiadiazole ring can be calculated to understand the flexibility of the molecule. acs.org This information is crucial as the conformation of a molecule often dictates its biological activity.
Electronic Structure Analysis (e.g., Frontier Molecular Orbital (FMO) Energies, HOMO-LUMO Energy Gaps)
The electronic properties of this compound are key to understanding its reactivity and potential applications. DFT calculations provide valuable data on the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally suggests higher chemical reactivity and a greater propensity for electron donation, which can be correlated with biological activity. irjweb.comnih.gov For various thiadiazole derivatives, the HOMO is often localized on the thiadiazole ring and the sulfur atom, while the LUMO distribution can vary depending on the substituents attached to the ring. rsc.orgresearchgate.net
| Parameter | Significance | Typical Findings in Thiadiazole Derivatives |
|---|---|---|
| HOMO Energy | Electron-donating ability | Higher values indicate greater reactivity towards electron acceptors. rsc.org |
| LUMO Energy | Electron-accepting ability | Lower values indicate greater reactivity towards electron donors. |
| HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and kinetic stability | A smaller gap often correlates with higher reactivity. irjweb.comnih.gov |
Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis) and Comparison with Experimental Data
DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These calculated frequencies for functional groups like N-H, C=O, and C-S can be compared with experimental IR spectra to confirm the molecular structure. dergipark.org.trnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts of ¹H and ¹³C atoms. dergipark.org.tr The calculated chemical shifts for the protons and carbons in the thiadiazole ring and the carboxamide group can be correlated with experimental NMR data, aiding in the structural elucidation of the molecule. rsc.orgdergipark.org.tr
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra to understand the electronic structure and chromophoric properties of the molecule. dergipark.org.tr The HOMO-LUMO energy gap is often related to the electronic transitions observed in the UV-Vis spectrum. researchgate.net
| Spectroscopic Technique | Predicted Parameter | Significance |
|---|---|---|
| IR | Vibrational Frequencies | Confirms the presence of specific functional groups. dergipark.org.trnih.gov |
| NMR | Chemical Shifts (¹H, ¹³C) | Aids in the determination of the molecular structure. rsc.orgdergipark.org.tr |
| UV-Vis | Maximum Absorption Wavelength (λmax) | Provides insight into the electronic transitions and conjugation within the molecule. dergipark.org.tr |
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme (receptor). nih.gov For this compound and its derivatives, molecular docking studies are crucial for understanding their potential biological activity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. nih.govnih.gov By elucidating these binding modes, researchers can gain insights into the mechanism of action and design more potent and selective inhibitors. nih.govmedchemexpress.com
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR modeling uses quantitative structure-activity relationship (QSAR) methods to correlate physicochemical properties of a series of compounds with their biological activities. researchgate.netacs.org For this compound derivatives, QSAR models can be developed to predict their activity based on descriptors such as electronic properties (e.g., HOMO-LUMO energies), steric factors, and hydrophobicity. acs.org These models are valuable tools for guiding the design and optimization of new compounds with enhanced biological profiles. nih.govtandfonline.com
Prediction of Chemical Reactivity Parameters
DFT calculations can be used to predict various chemical reactivity parameters that provide a quantitative measure of a molecule's reactivity. rdd.edu.iq These parameters, often referred to as conceptual DFT descriptors, include:
Ionization Potential (I): The energy required to remove an electron, often approximated as -E(HOMO). nih.gov
Electron Affinity (A): The energy released when an electron is added, often approximated as -E(LUMO). nih.gov
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder molecule. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. nih.gov
Exploration of Biological Activities and Molecular Mechanisms for 1,2,3 Thiadiazole 4 Carboxamide Derivatives
Anticancer Potential and Related Mechanisms
The quest for novel and effective anticancer agents has led to the investigation of 1,2,3-thiadiazole-4-carboxamide derivatives, which have shown promise in combating cancer through various mechanisms, including enzyme inhibition, interference with DNA replication, and direct antiproliferative effects on cancer cell lines.
Enzyme Inhibition
One of the primary strategies through which these derivatives exert their anticancer effects is by inhibiting key enzymes that are crucial for cancer cell survival and proliferation.
c-Src/Abl Tyrosine Kinase and Carbonic Anhydrase Inhibition: While specific studies on this compound derivatives targeting EGFR and HER-2 phosphorylation are not extensively documented, the broader class of thiadiazole derivatives has been investigated for the inhibition of other critical kinases. For instance, certain thiadiazole derivatives have been identified as inhibitors of c-Src and Abl tyrosine kinases, which are often dysregulated in various cancers. Furthermore, some thiadiazole compounds have demonstrated the ability to inhibit carbonic anhydrases, enzymes that play a role in tumor metabolism and progression.
Interference with DNA Replication Processes
The structural characteristics of thiadiazole derivatives, particularly their resemblance to pyrimidine (B1678525), a fundamental component of nucleic acids, suggest a potential mechanism of action involving the disruption of DNA replication. This bioisosteric relationship allows these compounds to potentially interfere with the synthesis of DNA, a process vital for rapidly dividing cancer cells. By disrupting this fundamental process, these derivatives can effectively halt tumor growth. nih.govnih.govmdpi.commdpi.com
Antiproliferative Activities in Cancer Cell Lines
Extensive in vitro studies have demonstrated the potent antiproliferative activity of 1,2,3-thiadiazole (B1210528) derivatives against a range of human cancer cell lines.
Notably, d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have shown significant antitumor activity against human breast cancer T47D cells. The most potent of these compounds exhibited IC50 values ranging from 0.042 to 0.058 μM, which are comparable to the well-known anticancer drug adriamycin (IC50 = 0.04 μM). nih.gov One particular derivative demonstrated considerable selectivity towards the T47D cell line and significantly inhibited tumor growth and metastatic potential in xenograft models. nih.gov
Another area of investigation involves 1,2,3-thiadiazole analogs of combretastatin A-4, a natural compound known for its ability to inhibit tubulin polymerization, a critical process in cell division. These synthetic analogs have displayed diverse cytotoxicity against various cancer cell lines, including human myeloid leukemia (HL-60) and human colon adenocarcinoma (HCT-116) cells, with IC50 values ranging from 13.4 to 86.6 nM. nih.gov The mechanism of action for these compounds involves the inhibition of tubulin polymerization and arresting the cell cycle in the G2/M phase. nih.gov
Table 1: Antiproliferative Activity of Selected 1,2,3-Thiadiazole Derivatives
| Derivative Class | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| D-ring fused 1,2,3-thiadiazole DHEA derivatives | Human breast cancer (T47D) | 0.042 - 0.058 µM | nih.gov |
| 1,2,3-Thiadiazole analogs of combretastatin A-4 | Human myeloid leukemia (HL-60) | 13.4 - 86.6 nM | nih.gov |
| 1,2,3-Thiadiazole analogs of combretastatin A-4 | Human colon adenocarcinoma (HCT-116) | 13.4 - 86.6 nM | nih.gov |
Antimicrobial Efficacy and Mechanisms of Action
In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and broad-spectrum antifungal activities.
Antibacterial Activity
The antibacterial efficacy of this class of compounds has been evaluated against various pathogenic bacteria, including strains of Staphylococcus aureus and Escherichia coli.
Research into a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid revealed that Gram-positive bacteria were the most susceptible microorganisms. One particular hydrazide–hydrazone derivative, compound 15 , which incorporates a 5-nitro-2-furoyl moiety, demonstrated the highest level of bioactivity. This compound exhibited minimum inhibitory concentration (MIC) values ranging from 1.95 µg/mL to 15.62 µg/mL against various Staphylococcus species, indicating strong to very strong activity. researchgate.net The minimum bactericidal concentration (MBC) for this compound against Gram-positive bacteria was found to be between 3.91 and 62.5 µg/mL, with an MBC/MIC ratio of 1–4, confirming its bactericidal effect. researchgate.net Notably, the activity of compound 15 against certain strains of S. aureus was two to seven times greater than that of the reference drug, nitrofurantoin. researchgate.net
Table 2: Antibacterial Activity of a 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide Derivative (Compound 15)
| Bacterial Strain | MIC Value (µg/mL) | MBC Value (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus spp. | 1.95 - 15.62 | 3.91 - 62.5 | researchgate.net |
| Enterococcus faecalis ATCC 29212 | 15.62 | - | researchgate.net |
Antifungal Activity
Derivatives of this compound have also been recognized for their potent and broad-spectrum fungicidal properties.
A study focusing on alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates and S-alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamothioates demonstrated variable but significant antifungal activities. The efficacy of these compounds was found to be dependent on the length of the alkyl chain, with an optimal length of 6-11 carbon atoms. tandfonline.com
For instance, Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, hexyl ester showed strong fungistatic activity against Alternaria kikuchiana, with growth inhibitions of 90.7% and 54% at concentrations of 50 and 5 µg/mL, respectively. tandfonline.com Other derivatives, such as the heptyl, octyl, and undecyl esters of Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, displayed potent fungistatic activity against Gibberella zeae, with growth inhibitions of 78%, 63%, and 59% respectively, at a concentration of 5 µg/mL. tandfonline.com
Furthermore, a series of 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide derivatives were synthesized and evaluated for their antifungal activity. One compound from this series exhibited good activity against Cercospora arachidicola, comparable to a commercial drug, while others showed moderate activity. ingentaconnect.com
Table 3: Antifungal Activity of Selected this compound Derivatives
| Compound | Fungal Strain | Concentration (µg/mL) | Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, hexyl ester | Alternaria kikuchiana | 50 | 90.7 | tandfonline.com |
| Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, hexyl ester | Alternaria kikuchiana | 5 | 54 | tandfonline.com |
| Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, heptyl ester | Gibberella zeae | 5 | 78 | tandfonline.com |
| Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, octyl ester | Gibberella zeae | 5 | 63 | tandfonline.com |
| Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-, undecyl ester | Gibberella zeae | 5 | 59 | tandfonline.com |
Antiviral Activity
Recent research has underscored the potential of this compound derivatives as effective antiviral agents against a range of plant and human viruses.
Tobacco Mosaic Virus (TMV): A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives have shown significant protective activity against TMV. mdpi.com One particular compound, E2, exhibited an EC50 of 203.5 μg/mL, which is superior to the commercial agent ningnanmycin (EC50 = 261.4 μg/mL). mdpi.com Studies have shown that these compounds can inhibit the spread of TMV within the host plant. They appear to induce a defensive barrier by promoting a tighter arrangement of leaf cells and causing stomatal closure. mdpi.com Furthermore, these derivatives can enhance the photosynthetic efficiency of infected leaves by maintaining stable chlorophyll content, thereby protecting the plant from viral damage. mdpi.com Some myricetin derivatives linked to 1,3,4-thiadiazole (B1197879) have also demonstrated potential antiviral activity against TMV. arkat-usa.org
HIV-1: Certain 1,3,4-thiadiazole derivatives have been identified as promising anti-HIV-1 agents, showing no signs of in vitro cytotoxicity. arkat-usa.org The structure-activity relationship of non-nucleoside HIV-1-specific reverse transcriptase (RT) inhibitors, specifically 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamate (TDA) derivatives, has been investigated. nih.gov It was found that substituting the hydrogens at the 2- and 6-positions of the phenyl moiety with chlorines increased the anti-HIV-1 activity by more than 100-fold. nih.gov These active TDA derivatives also demonstrated the ability to inhibit RT activity in enzymatic assays. nih.gov
Hepatitis B Virus (HBV): A 1,2,3-thiadiazole derivative, compound 94, has shown excellent potency against HBV with an IC50 of 3.59 μg/mL, which is more potent than the established drug lamivudine (IC50 value 14.8 μg/mL). mdpi.com
Synergistic Effects with Commercial Antibiotics
An emerging area of research is the use of this compound derivatives in combination with existing antibiotics to enhance their efficacy and combat drug resistance.
Research has shown that certain 1,3,4-thiadiazole derivatives exhibit strong synergistic antifungal interactions with amphotericin B against some Candida species. mdpi.com This synergistic effect is believed to stem from the disaggregation of amphotericin B molecules induced by the thiadiazole derivatives, which leads to a disturbance in the fungal cell wall integrity. mdpi.comnih.gov These findings suggest the potential for developing thiadiazole-based combination therapies to combat resistant fungal infections. nih.govnih.gov
Antiepileptic and Anticonvulsant Investigations
The 1,3,4-thiadiazole nucleus is a recognized pharmacophore for anticonvulsant activity. sphinxsai.com Various derivatives have been synthesized and evaluated for their potential in managing epilepsy and seizures. sphinxsai.comnih.govfrontiersin.orgnih.gov
Modulation of Neurotransmitter Pathways
A key mechanism underlying the anticonvulsant effects of these compounds is their ability to modulate neurotransmitter pathways, particularly the GABAergic system.
GABAa Pathway and Chloride Ion Release: The anticonvulsant action of 1,3,4-thiadiazole derivatives is often attributed to their interaction with the GABAA pathway. nih.govfrontiersin.org By promoting the release of chloride ions, these compounds can prevent abnormal electrical impulses in the brain, thereby suppressing seizure activity. nih.govfrontiersin.org New heterocyclic derivatives of GABA, incorporating a 2-imino-1,3,4-thiadiazole ring, have been shown to act as GABAA antagonists. researchgate.net
Prevention of Abnormal Neuronal Firing
Epileptic seizures are characterized by abnormal, excessive, or synchronous neuronal activity in the brain. nih.govfrontiersin.orgresearchgate.net 1,3,4-Thiadiazole derivatives have been shown to prevent this abnormal neuronal firing, which is a primary mechanism of their anticonvulsant effect. nih.govfrontiersin.org This action is linked to their modulation of the GABAA pathway, leading to a stabilization of neuronal membranes and a reduction in hyperexcitability. nih.govfrontiersin.org
Other Reported Biological Activities and Mechanisms
Beyond their antiviral, antibacterial, and anticonvulsant properties, this compound and its related thiadiazole derivatives exhibit a broad spectrum of other biological activities. These include:
Anticancer Activity: Thiadiazole derivatives have been investigated for their potential as anticancer agents, with some compounds showing promising activity against various cancer cell lines. researchgate.netmdpi.comresearchgate.netnih.gov
Anti-inflammatory and Analgesic Activity: Several studies have reported the anti-inflammatory and analgesic properties of thiadiazole derivatives. researchgate.netmdpi.comresearchgate.net
Antimicrobial and Antifungal Activity: The thiadiazole scaffold is a common feature in compounds with potent antimicrobial and antifungal activities. researchgate.netmdpi.comresearchgate.netfrontiersin.org
Carbonic Anhydrase Inhibition: Certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of human carbonic anhydrase I and II. consensus.app
α-Glucosidase Inhibition: Novel 1,3,4-thiadiazole-bearing Schiff base analogues have demonstrated excellent inhibitory activity against the α-glucosidase enzyme, suggesting their potential in the management of diabetes. nih.gov
Neuroprotective Activity: A 2-amino-1,3,4-thiadiazole derivative, 4BrABT, has shown neuroprotective effects in vitro, protecting neuronal cells from neurotoxic conditions. nih.gov
Anti-inflammatory Properties
Derivatives of thiadiazole carboxamides have been widely investigated for their potential to mitigate inflammation. mdpi.comresearchgate.netnih.govresearchgate.net The anti-inflammatory action of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). researchgate.netnih.gov By blocking COX enzymes, these derivatives can reduce the production of prostaglandins, which are mediators of inflammation, pain, and fever. ejbps.com
In one study, a series of novel 1,3,4-thiadiazole-2-carboxamide derivatives were evaluated for their anti-inflammatory capacity using a protein denaturation inhibition method. nih.gov Several compounds demonstrated significant, concentration-dependent activity. For instance, at a concentration of 250 µg/ml, compounds designated as 3a, 4c, and 8c showed a high percentage of inhibition of protein denaturation, comparable to the standard drug diclofenac sodium. nih.gov Another study on 2,6-diaryl-imidazo[2,1-b] nih.govresearchgate.netijpsdronline.comthiadiazole derivatives, a fused thiadiazole system, identified compounds with potent anti-inflammatory effects in carrageenan-induced rat paw edema tests, with some showing better activity than diclofenac. nih.gov
| Compound | Assay | Concentration | % Inhibition | Reference |
|---|---|---|---|---|
| 3a | Protein Denaturation Inhibition | 250 µg/ml | 83.24% | nih.gov |
| 4c | Protein Denaturation Inhibition | 250 µg/ml | 86.44% | nih.gov |
| 8c | Protein Denaturation Inhibition | 250 µg/ml | 85.14% | nih.gov |
| Diclofenac Sodium (Standard) | Protein Denaturation Inhibition | 250 µg/ml | 91.24% | nih.gov |
Antidiabetic Potential
The thiadiazole nucleus is a key feature in the exploration of new antidiabetic agents. mdpi.comresearchgate.nethilarispublisher.com Research has shown that certain 1,3,4-thiadiazole derivatives can effectively lower blood glucose levels. hilarispublisher.com One of the primary mechanisms investigated is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose. By inhibiting this enzyme, these compounds can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes.
A study focused on a novel class of 1,3,4-thiadiazole-bearing Schiff base analogues identified several potent α-glucosidase inhibitors. nih.gov Three analogues in particular (compounds 4, 8, and 9) displayed exceptional inhibitory activity, with IC50 values significantly lower than that of acarbose, a standard antidiabetic drug. nih.gov Another research effort synthesized new 1,3,4-thiadiazole derivatives based on 3-aminopyridones, which also showed significant inhibitory activity against α-glucosidase, with one compound being nearly 3.7 times more potent than acarbose. mdpi.com These findings highlight the potential of the thiadiazole scaffold in developing new therapies for diabetes management. hilarispublisher.comnih.govmdpi.com
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Analogue 4 | α-glucosidase | 2.20 ± 0.10 | nih.gov |
| Analogue 8 | α-glucosidase | 1.10 ± 0.10 | nih.gov |
| Analogue 9 | α-glucosidase | 1.30 ± 0.10 | nih.gov |
| Acarbose (Standard) | α-glucosidase | 11.50 ± 0.30 | nih.gov |
Antioxidant Properties
Many thiadiazole derivatives have been reported to possess antioxidant capabilities, which are crucial for combating oxidative stress implicated in numerous diseases. researchgate.netrsc.orgresearchgate.netnih.govsaudijournals.com The antioxidant activity is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netsaudijournals.com The sulfur atom within the thiadiazole ring is thought to contribute to these antioxidant properties. researchgate.net
In a study synthesizing 1,3,4-thiadiazole linked to 4-thiazolidinone derivatives, several compounds exhibited promising antioxidant activity. saudijournals.com Compounds designated TZD 3 and TZD 5 showed potent DPPH radical scavenging activity with IC50 values of 28.00 µM and 27.50 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid. saudijournals.com Another investigation of novel 1,3,4-thiadiazole derivatives found that the most active compound had an antioxidant activity (IC50) of 0.13 mM, which was nearly three-fold more potent than TROLOX, a well-known antioxidant standard. nih.gov
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| TZD 3 | DPPH Radical Scavenging | 28.00 µM | saudijournals.com |
| TZD 5 | DPPH Radical Scavenging | 27.50 µM | saudijournals.com |
| Unnamed Thiadiazole Derivative | Antioxidant Activity | 0.13 mM | nih.gov |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 29.2 µM | saudijournals.com |
| TROLOX (Standard) | Antioxidant Activity | 0.5 mM | nih.gov |
Insecticidal and Aphicidal Activity
Thiadiazole derivatives have also been developed for agricultural applications, demonstrating notable insecticidal and aphicidal activities. researchgate.netnih.gov A series of novel 1,2,3-thiadiazole derivatives containing a 1,3,4-thiadiazole ring were synthesized with the goal of discovering new, highly active pesticide lead compounds. researchgate.net
Research has evaluated the effectiveness of these compounds against various pests. For example, some 1,3,4-thiadiazole derivatives were tested for insecticidal activity against the cotton leafworm (Spodoptera littoralis) and for aphicidal activity against the cowpea aphid (Aphis craccivora). researchgate.net In one study, specific compounds (7, 10, 12, and 17) showed significantly high insecticidal activity, with compound 12 being the most potent. researchgate.net Further studies on 1,3,4-(thiadiazine/thiadiazole)-benzenesulfonamide derivatives also confirmed their toxicological effects against Spodoptera littoralis. nih.gov This line of research indicates the potential of thiadiazole-based compounds as effective agents for crop protection.
Elucidation of Molecular Targets and Binding Interactions
The biological efficacy of this compound derivatives is fundamentally linked to their ability to interact with specific molecular targets, such as proteins and enzymes. nih.gov The structural features of these molecules, including the thiadiazole ring and the carboxamide linker, facilitate precise binding events that trigger a biological response. nih.govresearchgate.net
Interaction with Biological Targets, Including Hydrophobic Pockets in Proteins
A common mechanism by which thiadiazole derivatives exert their effects is by fitting into specific pockets on target proteins. Hydrophobic interactions play a crucial role in this process, where nonpolar parts of the molecule, such as aromatic rings, interact favorably with lipophilic (hydrophobic) regions of the protein's active site. rsc.orgacs.org
For instance, in the context of cancer therapy, thiazole (B1198619)/thiadiazole carboxamide derivatives have been designed as inhibitors of the c-Met kinase. nih.gov Molecular modeling suggests that the terminal tail of these inhibitors fits into a hydrophobic pocket of the c-Met protein, and the potency of the inhibitor is sensitive to the size and nature of this group. tandfonline.com Similarly, the enhanced potency of certain thiazole carboxamide derivatives as COX inhibitors is attributed to the interaction of lipophilic groups (like a t-butyl group) with hydrophobic channels in the COX active site. acs.org These hydrophobic interactions help to stabilize the ligand-protein complex, leading to more effective inhibition of the target. rsc.org
Role of Hydrogen Bonding Domains in Biological Efficacy
In addition to hydrophobic interactions, hydrogen bonding is a critical factor in the binding affinity and specificity of thiadiazole derivatives. The thiadiazole ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, and it is considered a hydrogen binding domain. researchgate.netnih.gov Furthermore, the carboxamide linker (-CONH-) is an excellent hydrogen bond donor and acceptor, allowing it to form strong connections with amino acid residues in a protein's active site. nih.gov
Molecular docking studies have repeatedly illustrated the importance of these interactions. For example, thiazole/thiadiazole derivatives designed as COX inhibitors form key hydrogen bonds with residues such as ARG-120 and TYR-355 within the COX-2 binding site. acs.org In the case of c-Met kinase inhibitors, the amide group is crucial for forming hydrogen bonds that anchor the molecule correctly. nih.gov The ability of these compounds to form multiple hydrogen bonds and hydrophobic interactions with a target protease is a key determinant of their potential efficacy. nih.gov
Influence of Substituent Effects on Biological Activity
The biological activity of derivatives based on the this compound scaffold is profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have revealed that modifications to the groups attached to the thiadiazole ring and the amide nitrogen can significantly modulate the potency and spectrum of their therapeutic and agrochemical effects, including antiviral, anticancer, fungicidal, and necroptosis-inhibiting properties.
Antiviral Activity
Substitutions on the 1,2,3-thiadiazole core play a critical role in determining antiviral efficacy. For instance, certain substituted this compound scaffolds have demonstrated notable curative activity against the Tobacco Mosaic Virus (TMV). One such derivative exhibited a curative activity rate of 60% at a concentration of 500 µg/mL, which was comparable to the standard tiadinil mdpi.com.
In the context of anti-HIV research, the substitution pattern on an attached phenyl ring has been shown to be a key determinant of potency. A derivative featuring a 2,4-dibromo substitution on a phenyl ring at the 5-position of the 1,2,3-thiadiazole ring proved to be a highly active anti-HIV-1 agent, with an EC50 value of 0.0364 µM. This potency was significantly greater than that of other derivatives with different substituents on the phenyl ring mdpi.com.
| Compound Reference | Substituent(s) | Target Virus | Observed Activity |
|---|---|---|---|
| Scaffold 102 Derivative | Not specified | Tobacco Mosaic Virus (TMV) | 60% curative activity at 500 µg/mL mdpi.com |
| Compound 93 | 5-(2,4-dibromophenyl) | HIV-1 | EC50: 0.0364 µM mdpi.com |
Anticancer and Cytotoxic Activity
The position of substituents on the 1,2,3-thiadiazole ring is crucial for anticancer activity. Studies on analogs of the tubulin polymerization inhibitor combretastatin A-4 (CA-4) revealed that placing a 3,4,5-trimethoxyphenyl group at the 4th position of the 1,2,3-thiadiazole ring resulted in significant cytotoxic activity against several human cancer cell lines. In contrast, when this same substituent was moved to the 5th position, a dramatic loss of activity was observed nih.gov.
Furthermore, the type of substituent at position 4 has been shown to influence potency. In a series of pyrazole (B372694) oxime derivatives, compounds bearing a methyl substituent at position 4 of the thiadiazole ring were identified as the most potent against a panel of human cancer cells, including pancreatic, hepatocarcinoma, colon, and gastric cancer cell lines nih.gov.
| Core Structure | Substituent and Position | Target Cell Lines | Activity Outcome |
|---|---|---|---|
| 1,2,3-Thiadiazole (CA-4 analog) | 3,4,5-trimethoxyphenyl at C4 | HL-60, HCT-116, HMEC-1 | Significant cytotoxic activity nih.gov |
| 1,2,3-Thiadiazole (CA-4 analog) | 3,4,5-trimethoxyphenyl at C5 | HL-60, HCT-116, HMEC-1 | Low cytotoxic activity nih.gov |
| Pyrazole oxime-1,2,3-thiadiazole | Methyl at C4 | Panc-1, Huh-7, HCT-116, SGC-7901 | Most potent in the series nih.gov |
Necroptosis Inhibition
In the development of necrostatins, inhibitors of regulated necrosis, a detailed SAR study of nih.govmdpi.comnih.govthiadiazole benzylamides highlighted optimal substitution patterns. The study found that small cyclic alkyl groups, such as cyclopropyl, at the 4-position of the thiadiazole ring were ideal for inhibitory activity. At the 5-position, 2,6-dihalobenzylamide groups were determined to be optimal nih.gov. The stereochemistry of substituents also played a critical role; when a small alkyl group like methyl was introduced at the benzylic position of the amide, the inhibitory activity was found to reside exclusively with the (S)-enantiomer nih.gov.
| Position on 1,2,3-Thiadiazole Ring | Optimal Substituent | Effect |
|---|---|---|
| 4-position | Small cyclic alkyl groups (e.g., cyclopropyl) | Optimal inhibitory activity nih.gov |
| 5-position | 2,6-dihalobenzylamides | Optimal inhibitory activity nih.gov |
| Benzylic position of amide | (S)-enantiomer of small alkyl group (e.g., methyl) | All inhibitory activity resides in this enantiomer nih.gov |
Fungicidal and Aphicidal Activity
The this compound framework is also a promising scaffold for agrochemicals. Derivatives incorporating a carboxamide moiety have demonstrated broad-spectrum fungicidal activity against a wide array of fungal strains, including Cercospora arachidicola (AS), Colletotrichum lagenarium (CL), and Rhizoctonia solani (RS), with inhibition rates reaching up to 100% in some cases mdpi.com.
In the realm of insecticidal agents, (E)-β-farnesene-based carboxamides of 1,2,3-thiadiazoles have shown significant aphicidal activity against Myzus persicae. The potency was influenced by the specific structure of the carboxamide derivative, with LC50 values ranging from 33.4 µg/mL to 61.8 µg/mL mdpi.com.
| Activity Type | Compound Series | Substituent Feature | Observed Activity |
|---|---|---|---|
| Fungicidal | 1,2,3-Thiadiazole-carboxamides | Carboxamide moiety | Broad-spectrum inhibition (e.g., 100% against AS, 95% against CL) mdpi.com |
| Aphicidal | (E)-β-farnesene based 1,2,3-thiadiazole carboxamides | Varied carboxamide structures | LC50 values from 33.4 to 61.8 µg/mL against Myzus persicae mdpi.com |
Applications of 1,2,3 Thiadiazole 4 Carboxamide in Advanced Materials and Agrochemistry
Materials Science Applications
The unique structural and electronic properties of the 1,2,3-thiadiazole (B1210528) ring system have prompted investigations into its potential for creating novel materials. While specific research on 1,2,3-thiadiazole-4-carboxamide in this domain is still emerging, the broader class of thiadiazole derivatives has shown promise in materials science.
Development of Materials with Unique Electronic Properties
The aromatic 1,2,3-thiadiazole ring is characterized by its electron-withdrawing nature, which can be harnessed to design materials with specific electronic and photophysical properties. The incorporation of such heterocycles into larger molecular structures can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for electronic materials. For instance, derivatives of the isomeric 1,2,5-thiadiazole (B1195012) have been used to create ambipolar transporting materials with high charge carrier mobilities, a crucial feature for organic field-effect transistors (OFETs) and other electronic devices. evitachem.com Although direct studies on this compound for these applications are limited, the inherent electronic characteristics of the thiadiazole nucleus suggest its potential as a building block for organic semiconductors and fluorescent materials. The carboxamide group further offers a site for chemical modification, allowing for the fine-tuning of electronic properties and intermolecular interactions in the solid state.
Utilization as Polymer Components
The incorporation of heterocyclic rings into polymer backbones is a well-established strategy for developing materials with enhanced thermal stability, specific electronic properties, and other desirable characteristics. There is documented research on the synthesis of 1,2,3-thiadiazoles bearing polymerizable groups at the 4-position, with the goal of creating materials for applications such as negative photoresists. In these systems, the thiadiazole ring remains intact during polymerization and can subsequently be used for photocrosslinking reactions. ambeed.com While this example does not specifically use a carboxamide, it demonstrates the feasibility of using the 4-substituted 1,2,3-thiadiazole core as a monomer. The carboxamide functional group in this compound provides a potential site for polymerization reactions, such as polycondensation, to form polyamides. Such polymers could exhibit unique properties derived from the presence of the thiadiazole ring in the main chain. The synthesis of polymers containing the related 1,2,3-triazole ring is well-documented, suggesting that analogous synthetic strategies could be applied to 1,2,3-thiadiazole-based monomers. ambeed.comgoogle.com
Agrochemical Formulations
The this compound scaffold is a key component in the development of a variety of agrochemical agents. Its derivatives have demonstrated significant efficacy in crop protection and plant health.
Crop Protection Agents against Phytopathogenic Microorganisms
Derivatives of this compound have shown notable activity against a range of plant pathogens. For example, certain substituted this compound derivatives have exhibited curative and protective effects against the Tobacco Mosaic Virus (TMV). evitachem.com One particular derivative showed a curative activity of 60% at a concentration of 500 µg/mL against TMV. evitachem.com Furthermore, some derivatives act as plant activators or inducers of systemic acquired resistance (SAR), which stimulates the natural defense mechanisms of plants against a broad spectrum of pathogens, including fungi, bacteria, and viruses.
Pesticide Development (e.g., Fungicides, Insecticides, Herbicides)
The 1,2,3-thiadiazole carboxamide structure has been extensively explored in the creation of new pesticides.
Fungicides: A significant body of research highlights the fungicidal properties of these compounds. They have been found to be effective against a wide array of fungal pathogens that cause substantial crop losses. For example, certain 1,2,3-thiadiazole carboxamide derivatives have displayed broad-spectrum fungicidal activity against pathogens such as Alternaria solani, Botrytis cinerea, and Gibberella zeae. The introduction of a 1,2,3-thiadiazole moiety into strobilurin-type molecules has been shown to greatly enhance their fungicidal activity. ambeed.com
Table 1: Fungicidal Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound/Derivative | Target Fungi | Efficacy/Activity | Reference |
| 1,2,3-Thiadiazole containing carboxamide moiety 149 | Alternaria solani (AS), Colletotrichum lagenarium (CL), Phytophthora infestans (PI), Rhizoctonia solani (RS) | 100% inhibition (AS), 95% inhibition (CL), 88% inhibition (PI), 97% inhibition (RS) | |
| Triethyltin-based 1,2,3-thiadiazole carboxylate analogue 148 | Physalospora piricola, Gibberella zeae | EC₅₀ = 0.12 µg/mL, EC₅₀ = 0.16 µg/mL respectively | |
| N-acyl-N-arylalanine derivative with 1,2,3-thiadiazol-5-ylcarbonyl (Compound 1d) | Alternaria brassicicola | 92% effective in vivo at 200 µg/mL | |
| Strobilurin derivative with 1,2,3-thiadiazole (Compound 8a) | Gibberella zeae, Sclerotinia sclerotiorum, Rhizoctonia cerealis | EC₅₀ = 2.68 µg/mL, EC₅₀ = 0.44 µg/mL, EC₅₀ = 0.01 µg/mL respectively | ambeed.com |
Insecticides: Derivatives of 1,2,3-thiadiazole carboxamide have also been developed as potent insecticides. Research has shown their effectiveness against various insect pests. For instance, (E)-β-farnesene based carboxamides of thiadiazoles have demonstrated significant aphicidal activity against Myzus persicae. Another study reported that pyrazole (B372694) oxime derivatives containing a thiadiazole moiety exhibited high mortality rates against Aphis craccivora.
Table 2: Insecticidal Activity of Selected 1,2,3-Thiadiazole Carboxamide Derivatives
| Compound/Derivative | Target Insect | Efficacy/Activity (LC₅₀) | Reference |
| (E)-β-farnesene based 1,2,3-thiadiazole carboxamide 120 | Myzus persicae | 33.4 µg/mL | |
| (E)-β-farnesene based 1,2,3-thiadiazole carboxamide 121 | Myzus persicae | 50.2 µg/mL | |
| (E)-β-farnesene based 1,2,3-thiadiazole carboxamide 122 | Myzus persicae | 61.8 µg/mL | |
| Pyrazole oxime ether with thiadiazole 123 | Aphis craccivora | 90% mortality at 100 μg/mL | |
| Pyrazole oxime ether with thiadiazole 124 | Aphis craccivora | 90% mortality at 100 μg/mL |
Herbicides: While the primary focus has been on fungicidal and insecticidal applications, some 1,2,3-thiadiazole derivatives have also been investigated for their herbicidal properties.
Plant Elicitors and Activators
The this compound scaffold is a key structural element in the development of a class of agrochemicals known as plant elicitors or activators. Unlike traditional fungicides that exhibit direct antimicrobial activity, plant activators stimulate the plant's own innate defense mechanisms, a phenomenon known as systemic acquired resistance (SAR). medkoo.combiocat.comrhhz.net This induced state of resistance provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses. rhhz.netnih.gov The 1,2,3-thiadiazole moiety is recognized as a crucial pharmacophore in the design of new plant activators. rhhz.net
Research has focused on derivatives of this compound to develop potent plant activators. These compounds function by triggering the plant's defense signaling pathways, leading to the expression of defense-related genes and the production of protective compounds.
One notable derivative is Tiadinil (TDL), chemically known as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. rhhz.net Studies have shown that Tiadinil can induce the expression of SAR marker genes in tobacco. rhhz.net In tea plants (Camellia sinensis), Tiadinil has been demonstrated to enhance the production of herbivore-induced plant volatiles. nih.govbiocrick.com These volatile compounds act as a signal to attract natural enemies of herbivorous pests, such as predatory mites, thereby providing an indirect defense mechanism. medkoo.comnih.gov This activation of indirect defense does not affect the herbivore's oviposition rate, adult maturation, or sex ratio, indicating a highly specific mode of action. nih.govbiocrick.com
Further research into other derivatives has highlighted their potential against various plant diseases. For instance, certain substituted this compound scaffolds have shown significant antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com In one study, a specific derivative provided a curative effect of 60% at a concentration of 500 µg/mL, which was comparable to the standard, Tiadinil. mdpi.com Another analog demonstrated a protective effect of 76% at the same concentration, outperforming the standard. mdpi.com
Other research has explored the efficacy of different 1,2,3-thiadiazole carboxamide analogs as broad-spectrum plant elicitors. nih.gov A study on novel N-(2-phenyl-3-pyridyl) thiadiazole carboxamide analogs found that while they had weak direct fungicidal activity, they showed significant in vivo activity against several plant fungi. nih.gov One particular compound, 3g, was 80% effective against Rhizoctonia solani in a glasshouse setting. nih.gov Mechanistic studies using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) revealed that this compound could up-regulate the expression of genes related to reactive oxygen species (ROS), pathogenesis-related proteins (PRP), and the salicylic (B10762653) acid (SA) signaling pathway, indicating it acts as an elicitor through the SA signaling pathway. nih.gov
The following table summarizes the research findings on the application of this compound derivatives as plant elicitors and activators.
| Derivative/Analog | Target Pathogen/Pest | Host Plant | Key Findings | Reference |
| Tiadinil (TDL) | Tetranychus kanzawai (herbivorous mite) | Tea (Camellia sinensis) | Boosts production of herbivore-induced plant volatiles that attract predatory mites. nih.govbiocrick.com | nih.govbiocrick.com |
| Substituted this compound (Compound 102) | Tobacco Mosaic Virus (TMV) | Tobacco | Exhibited a 60% curative activity at 500 µg/mL. mdpi.com | mdpi.com |
| Substituted this compound (Compound 103) | Tobacco Mosaic Virus (TMV) | Tobacco | Showed a 76% protective effect at 500 µg/mL. mdpi.com | mdpi.com |
| N-(2-phenyl-3-pyridyl) thiadiazole carboxamide (Compound 3g) | Rhizoctonia solani | Not specified | Demonstrated 80% activity in a glasshouse trial; up-regulated defense-related genes (ROS, PRP, SA pathway). nih.gov | nih.gov |
| N-(2-phenyl-3-pyridyl) thiadiazole carboxamide (Compound 3c) | Tobacco Mosaic Virus (TMV) | Tobacco | Showed 67% inhibitory activity. nih.gov | nih.gov |
| N-(2-phenyl-3-pyridyl) thiadiazole carboxamide (Compound 3v) | Tobacco Mosaic Virus (TMV) | Tobacco | Showed 68% inhibitory activity. nih.gov | nih.gov |
| Fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate (Compound 3d) | Erysiphe cichoracearum, Colletotrichum lagenarium | Cucumber | Displayed excellent SAR-inducing activity, more potent than the commercial activator BTH in field tests. nih.gov | nih.gov |
Future Research Directions and Emerging Trends
Design and Synthesis of Novel 1,2,3-Thiadiazole-4-carboxamide Analogues with Tuned Properties
The quest for novel this compound analogues with enhanced efficacy and specificity remains a primary focus of future research. Synthetic strategies are evolving to allow for greater structural diversity and the fine-tuning of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.
One promising approach is the utilization of multicomponent reactions, such as the Ugi reaction, which enables the rapid, one-pot synthesis of diverse libraries of 1,2,3-thiadiazole (B1210528) derivatives. nanobioletters.commdpi.com This method allows for the introduction of various substituents around the core scaffold, facilitating the exploration of structure-activity relationships (SAR). For instance, the synthesis of 4-methyl-1,2,3-thiadiazole (B96444) derivatives through the Ugi reaction has yielded compounds with a broad spectrum of fungicidal and antiviral activities. mdpi.com
Furthermore, the synthesis of hybrid molecules that incorporate the this compound moiety with other known bioactive pharmacophores is a growing trend. This strategy aims to create synergistic effects or to target multiple biological pathways simultaneously. For example, the combination of the 1,2,3-thiadiazole ring with a 1,2,4-triazole (B32235) moiety has resulted in compounds with significant antifungal activity. nih.gov
Future synthetic efforts will likely focus on:
Stereoselective Synthesis: Developing methods to control the stereochemistry of substituents, which can have a profound impact on biological activity.
Bioisosteric Replacement: Systematically replacing key functional groups with bioisosteres to improve properties such as metabolic stability, potency, and selectivity. The thiadiazole ring itself is considered a bioisostere of pyrimidine (B1678525) and oxadiazole. researchgate.netresearchgate.net
Fluorination Strategies: The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. The synthesis of fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate derivatives has led to potent plant activators. mdpi.com
Advanced Computational Studies for Activity Prediction and Mechanism Elucidation
In silico methods are becoming indispensable tools in the design and development of new this compound derivatives. Advanced computational studies are being employed to predict biological activity, elucidate mechanisms of action at the molecular level, and guide the design of more effective compounds.
Molecular docking simulations are widely used to predict the binding modes of thiadiazole derivatives with their biological targets. nih.govproquest.comresearchgate.netdtu.dk These studies provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity and selectivity. For example, docking studies of 1,3,4-thiadiazole (B1197879) analogues have helped to identify key binding interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Similarly, the binding mode of thiazole (B1198619)/thiadiazole carboxamide derivatives with c-Met kinase has been explored through docking simulations. researchgate.net
Quantum-chemical calculations, such as Density Functional Theory (DFT), are being used to understand the electronic properties and reactivity of these compounds. proquest.com These calculations can help to correlate the structural features of the molecules with their observed biological activities.
Future computational research will likely involve:
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of ligand-protein complexes and to obtain a more accurate prediction of binding affinities. proquest.com
Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models that can screen large virtual libraries of compounds and prioritize candidates for synthesis and biological evaluation.
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to design novel scaffolds.
Exploration of New Biological Targets and Pathways
While 1,2,3-thiadiazole-4-carboxamides have shown promise against a range of targets, there is a continuous effort to explore new biological targets and pathways to expand their therapeutic and agrochemical potential.
Recent research has demonstrated the potential of 1,2,3-thiadiazole derivatives as antiviral agents, particularly against the Tobacco Mosaic Virus (TMV). mdpi.com Substituted this compound scaffolds have exhibited significant curative and protective activities against TMV. nih.gov This opens up avenues for the development of novel plant protection agents.
In the realm of human health, researchers are investigating the activity of thiadiazole derivatives against a variety of enzymes implicated in disease. For instance, thiazole and thiadiazole carboxamide derivatives have been identified as potential inhibitors of c-Met kinase, a target in cancer therapy. researchgate.netresearchgate.net Other studies have explored 1,3,4-thiadiazole analogues as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. nih.gov Furthermore, N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another important target in oncology. dtu.dk
Future explorations are expected to target:
Kinases: The diverse family of protein kinases presents numerous opportunities for the development of targeted therapies for cancer and other diseases.
Epigenetic Targets: Investigating the potential of 1,2,3-thiadiazole-4-carboxamides to modulate the activity of enzymes involved in epigenetic regulation.
Parasitic and Microbial Enzymes: Identifying novel targets in pathogens to combat infectious diseases and overcome drug resistance.
Integration with Modern Drug Discovery and Agrochemical Development Platforms
The development of novel 1,2,3-thiadiazole-4-carboxamides is increasingly being integrated with modern drug discovery and agrochemical development platforms to accelerate the identification and optimization of lead compounds.
High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets. The ability to synthesize diverse libraries of 1,2,3-thiadiazole-4-carboxamides, for example through Ugi reactions, makes this scaffold particularly amenable to HTS campaigns. nanobioletters.commdpi.com
Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments are screened for binding to a target protein. The this compound core could serve as a starting point for fragment elaboration and optimization.
Furthermore, the principles of chemical biology are being applied to develop chemical probes based on the 1,2,3-thiadiazole scaffold to investigate biological pathways and validate new drug targets.
The future will see a greater integration with:
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, without a priori knowledge of the specific molecular target.
Artificial Intelligence and Machine Learning: Employing AI algorithms to analyze large datasets from screening campaigns, predict the activity of new compounds, and guide the design of more effective molecules.
DNA-Encoded Libraries (DELs): Leveraging DEL technology to screen vast collections of compounds against a wide range of targets in a highly efficient manner.
Investigations into Environmental Impact and Sustainable Synthetic Methodologies
In line with the growing global emphasis on sustainability, future research on 1,2,3-thiadiazole-4-carboxamides will increasingly focus on their environmental impact and the development of green synthetic methodologies.
The environmental fate and potential ecotoxicity of thiadiazole-based agrochemicals are critical areas of investigation. researchgate.net Studies on the biodegradation of thiadiazole compounds are essential to understand their persistence in the environment and to develop strategies for bioremediation. proquest.com For instance, research has been conducted on the biodegradation of the fungicide thiabendazole (B1682256) by bacterial consortia. proquest.com
There is a significant push towards the development of "green" and sustainable synthetic methods for preparing 1,2,3-thiadiazole derivatives. nanobioletters.commdpi.com This includes the use of:
Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can significantly reduce reaction times, increase yields, and often require less solvent compared to conventional heating methods.
Solvent-free and Water-based Reactions: Minimizing the use of hazardous organic solvents is a key principle of green chemistry.
Catalytic Methods: Employing catalysts that are efficient, recyclable, and environmentally benign.
Future research in this area will likely involve:
Life Cycle Assessment (LCA): Conducting comprehensive LCAs of new this compound-based products to evaluate their environmental footprint from synthesis to disposal.
Design for Degradation: Intentionally designing molecules that are effective for their intended purpose but will readily degrade into benign products in the environment.
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the thiadiazole core and its derivatives.
Q & A
Q. What are the common synthetic routes for preparing 1,2,3-thiadiazole-4-carboxamide, and what key reaction conditions should be considered?
The compound can be synthesized via two primary methods:
- Condensation reaction : Reacting 1,2,3-thiadiazole-4-carboxylic acid with ammonia or aqueous ammonia under reflux conditions to form the carboxamide .
- Multicomponent reactions : Using 2-cyanothioacetamides and sulfonyl azides in the presence of aqueous sodium hydroxide, followed by cyclization in ethanol to yield derivatives . Key considerations include solvent choice (e.g., acetonitrile for fast reactions), temperature control (reflux for 1–3 minutes), and purification via column chromatography .
Q. Which analytical techniques are most reliable for confirming the structure of this compound derivatives?
Structural confirmation relies on:
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and backbone integrity .
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
- HPLC : To assess purity (>95% for most derivatives) .
Q. What biological activities are associated with this compound derivatives?
These compounds exhibit:
- Antimicrobial activity : Against Gram-positive bacteria and fungi, particularly derivatives with halogen or nitro substituents .
- Antitumor potential : Demonstrated in vitro against cancer cell lines via mechanisms like apoptosis induction .
- Antiviral properties : Through inhibition of viral protease enzymes .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Use personal protective equipment (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How can reaction yields for this compound derivatives be optimized under varying cyclization conditions?
- Solvent optimization : DMF with iodine and triethylamine enhances cyclization efficiency by facilitating sulfur elimination .
- Catalyst use : EDCI·HCl and HOBt improve coupling reactions with arylamines, achieving yields of 78–87% .
- Temperature control : Reflux in acetonitrile for short durations (1–3 minutes) minimizes side reactions .
Q. What strategies differentiate isomeric 1,2,3-thiadiazole and 1,2,3-triazole derivatives during structural analysis?
- Tandem mass spectrometry (MS/MS) : Fragmentation patterns under (−)ESI-MS/MS conditions distinguish thiadiazoles (e.g., sulfur loss) from triazoles (nitrogen-rich fragments) .
- NMR chemical shifts : Thiadiazole carboxamides show distinct 13C signals for the sulfur-containing ring (δ 160–170 ppm) .
Q. How do substituent modifications influence the structure-activity relationship (SAR) of this compound derivatives?
- Electron-withdrawing groups (e.g., NO₂, CN) : Enhance antimicrobial activity by increasing electrophilicity .
- Bulkier substituents (e.g., trichloroethyl groups) : Improve metabolic stability but may reduce solubility .
- Sulfonamide linkages : Enable selective inhibition of platelet aggregation or viral proteases .
Q. What advanced techniques are used to characterize metabolic pathways or degradation products of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
